molecular formula C17H19N5O4S2 B2403754 ethyl 2-(2-((4-methyl-5-((2-oxobenzo[d]thiazol-3(2H)-yl)methyl)-4H-1,2,4-triazol-3-yl)thio)acetamido)acetate CAS No. 847400-59-3

ethyl 2-(2-((4-methyl-5-((2-oxobenzo[d]thiazol-3(2H)-yl)methyl)-4H-1,2,4-triazol-3-yl)thio)acetamido)acetate

Cat. No. B2403754
CAS RN: 847400-59-3
M. Wt: 421.49
InChI Key: UNTZIEYXRYBLNG-UHFFFAOYSA-N
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Description

Ethyl 2-(2-((4-methyl-5-((2-oxobenzo[d]thiazol-3(2H)-yl)methyl)-4H-1,2,4-triazol-3-yl)thio)acetamido)acetate is a useful research compound. Its molecular formula is C17H19N5O4S2 and its molecular weight is 421.49. The purity is usually 95%.
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Scientific Research Applications

Antimicrobial Activities

Research has shown that triazole derivatives, which include compounds similar to Ethyl 2-(2-((4-methyl-5-((2-oxobenzo[d]thiazol-3(2H)-yl)methyl)-4H-1,2,4-triazol-3-yl)thio)acetamido)acetate, exhibit significant antimicrobial activities. A study by Altıntop et al. (2011) synthesized new triazole derivatives and tested their effectiveness against various Candida species and pathogenic bacteria, finding potent antimicrobial properties in some derivatives.

Pharmacological Properties

Triazole derivatives have also been investigated for their pharmacological properties. For example, Maliszewska-Guz et al. (2005) synthesized new compounds from 4-methyl-4H-1,2,4-triazole-3-thiol and evaluated their effects on the central nervous system in mice, highlighting the potential for diverse pharmacological applications.

Synthesis and Structural Analysis

The synthesis and structural analysis of compounds related to this compound have been a significant area of research. For instance, Singh et al. (2010) and Parameshwarappa et al. (2009) synthesized and analyzed the structures of new compounds, focusing on their potential antibacterial activity.

Novel Compound Synthesis

The development of novel compounds similar to this compound is a key research area. Nassiri and Milani (2020) reported the synthesis of new compounds from benzothiazole, highlighting the methodological advancements in this field.

properties

IUPAC Name

ethyl 2-[[2-[[4-methyl-5-[(2-oxo-1,3-benzothiazol-3-yl)methyl]-1,2,4-triazol-3-yl]sulfanyl]acetyl]amino]acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19N5O4S2/c1-3-26-15(24)8-18-14(23)10-27-16-20-19-13(21(16)2)9-22-11-6-4-5-7-12(11)28-17(22)25/h4-7H,3,8-10H2,1-2H3,(H,18,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UNTZIEYXRYBLNG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CNC(=O)CSC1=NN=C(N1C)CN2C3=CC=CC=C3SC2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19N5O4S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

421.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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